(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18890377
InChI: InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3
SMILES:
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67 g/mol

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate

CAS No.:

Cat. No.: VC18890377

Molecular Formula: C9H15ClO2

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate -

Specification

Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
IUPAC Name methyl 5-chloro-2-propan-2-ylpent-4-enoate
Standard InChI InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3
Standard InChI Key BHFJTVFRXXWPLV-UHFFFAOYSA-N
Canonical SMILES CC(C)C(CC=CCl)C(=O)OC

Introduction

Chemical Identity and Physical Properties

Molecular Characteristics

The compound exhibits a molecular formula of C9H15ClO2\text{C}_9\text{H}_{15}\text{ClO}_2 and a molecular weight of 190.67 g/mol . Its IUPAC name, methyl 5-chloro-2-propan-2-ylpent-4-enoate, reflects the ester functional group, chlorine substituent, and isopropyl branching. Key stereochemical features include the (S)-configuration at the second carbon and the (E)-geometry of the double bond between carbons 4 and 5 .

Physicochemical Data

Critical physical properties are summarized below:

PropertyValueSource
Density (20°C)1.023 g/cm³
Boiling Point203°C
Flash Point77°C
Refractive Index (20°C)1.453
LogP (Octanol-Water)2.57

The compound’s moderate lipophilicity (LogP = 2.57) suggests favorable membrane permeability, a trait advantageous in drug intermediate design .

Synthesis and Production

Enzymatic Resolution

A patented method employs Candida antarctica lipase B for enantioselective hydrolysis of racemic methyl 5-chloro-2-isopropylpent-4-enoate. This process achieves >99% enantiomeric excess (ee) at substrate concentrations of 8 g/L, with frozen cell preparations of Pseudomonas fluorescens enhancing reaction efficiency . The enzymatic route offers superior stereocontrol compared to traditional chemical synthesis, which often requires costly chiral catalysts .

Chemical Synthesis Alternatives

Structural and Stereochemical Analysis

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum displays characteristic signals for the methyl ester (δ\delta 3.65 ppm), isopropyl group (δ\delta 1.05 ppm, doublet), and vinylic protons (δ\delta 5.35–5.55 ppm).

  • MS: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 190.08 (calculated for C9H15ClO2\text{C}_9\text{H}_{15}\text{ClO}_2) .

Computational Modeling

Pharmaceutical Applications

Role in Aliskiren Synthesis

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate is a pivotal intermediate in manufacturing Aliskiren (SPP-100), a direct renin inhibitor used for hypertension management. The ester undergoes nucleophilic displacement with 3-aryl-2-isopropyl-1-chloropropane-derived Grignard reagents to form the drug’s backbone .

Reactivity in Medicinal Chemistry

The α,β-unsaturated ester moiety participates in Michael additions and Diels-Alder reactions, enabling diversification into analogs with modified pharmacokinetic profiles.

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